Achirality Eliminates Enantiomeric Purity Concerns Relative to Lenalidomide
Lenalidomide and related glutarimides undergo rapid racemization under physiological conditions, with a half-life of approximately 2 hours at pH 7.4, 37°C [1]. This leads to the presence of the largely inactive (R)-enantiomer, which complicates pharmacokinetic profiling and reduces overall target engagement. In contrast, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is an achiral phenyl dihydrouracil (PDHU) derivative that lacks a stereocenter, thereby eliminating racemization and ensuring a homogeneous ligand population [1].
| Evidence Dimension | Racemization half-life under physiological conditions |
|---|---|
| Target Compound Data | Achiral; no racemization observed |
| Comparator Or Baseline | Lenalidomide: racemization half-life ~2 hours at pH 7.4, 37°C |
| Quantified Difference | Infinite half-life for the target compound vs. ~2 hours for lenalidomide |
| Conditions | Aqueous buffer (pH 7.4) at 37°C |
Why This Matters
Achirality simplifies PROTAC synthesis and analytical characterization, reduces regulatory burden, and ensures consistent target engagement without inactive enantiomer interference.
- [1] Xie H, Li C, Tang H, Tandon I, Liao J, Roberts BL, Zhao Y, Tang W. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. J Med Chem. 2023 Feb 23;66(4):2853-2868. doi: 10.1021/acs.jmedchem.2c01941. View Source
